molecular formula C24H21N3O2S2 B4081518 2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide

2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide

Cat. No.: B4081518
M. Wt: 447.6 g/mol
InChI Key: ZBUYBQDVTBFCPK-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxy group, a tetrahydrobenzothieno pyrimidine ring, and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydrobenzothieno Pyrimidine Ring: This step involves the cyclization of appropriate precursors under reflux conditions with suitable catalysts.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

    Attachment of the Acetamide Moiety: The final step involves the acylation reaction to attach the acetamide group to the phenyl ring, using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenol derivatives with appropriate leaving groups in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxy-4-{(E)-[(2-Methyl-4-Oxo-5,6,7,8-Tetrahydro1Benzothieno[2,3-D]Pyrimidin-3(4H)-YL)Imino]Methyl}Phenoxy)-N-Phenylacetamide
  • Acetamide, 2-[3-[6-Cyclobutyl-5,6,7,8-Tetrahydro-4-[[4-(1H-Pyrazol-4-Yl)Phenyl]Amino]Pyrido[4,3-D]Pyrimidin-2-Yl]Phenoxy]-N-(1-Methylcyclopropyl)-

Uniqueness

2-Phenoxy-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group, tetrahydrobenzothieno pyrimidine ring, and acetamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-phenoxy-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c28-21(14-29-16-8-2-1-3-9-16)27-18-11-5-7-13-20(18)31-24-22-17-10-4-6-12-19(17)30-23(22)25-15-26-24/h1-3,5,7-9,11,13,15H,4,6,10,12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUYBQDVTBFCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Reactant of Route 5
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide
Reactant of Route 6
2-Phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]acetamide

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